molecular formula C19H29N5O4Si B6290155 Methyltetrazine-triethoxysilane CAS No. 2120421-16-9

Methyltetrazine-triethoxysilane

Cat. No.: B6290155
CAS No.: 2120421-16-9
M. Wt: 419.5 g/mol
InChI Key: VBJOQEDMGDTZDT-UHFFFAOYSA-N
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Description

Methyltetrazine-triethoxysilane is a compound that combines a methyltetrazine moiety with a triethoxysilane group. This compound is particularly notable for its use in bioorthogonal chemistry, where it serves as a linker in various chemical reactions. The methyltetrazine group is known for its ability to undergo rapid and selective reactions with trans-cyclooctene (TCO) derivatives, making it a valuable tool in chemical biology and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyltetrazine-triethoxysilane can be synthesized through a series of chemical reactions involving the coupling of a methyltetrazine derivative with a triethoxysilane group. The synthesis typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Methyltetrazine-triethoxysilane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions include stable covalent adducts formed through the iEDDA reaction and siloxane networks formed through hydrolysis and condensation .

Mechanism of Action

The mechanism of action of methyltetrazine-triethoxysilane involves its ability to undergo rapid and selective reactions with trans-cyclooctene derivatives through the iEDDA reaction. This reaction forms stable covalent bonds, allowing for the precise modification of molecules and surfaces. The triethoxysilane group can also undergo hydrolysis and condensation to form siloxane networks, contributing to its versatility in material science .

Comparison with Similar Compounds

Properties

IUPAC Name

4-(6-methyl-1,2,4,5-tetrazin-3-yl)-N-(3-triethoxysilylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5O4Si/c1-5-26-29(27-6-2,28-7-3)14-8-13-20-19(25)17-11-9-16(10-12-17)18-23-21-15(4)22-24-18/h9-12H,5-8,13-14H2,1-4H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJOQEDMGDTZDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCNC(=O)C1=CC=C(C=C1)C2=NN=C(N=N2)C)(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N5O4Si
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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